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Compound of Interest

Compound Name: Cyp51-IN-17

Cat. No.: B15563333 Get Quote

Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a crucial

enzyme in the biosynthesis of sterols, which are essential components of cellular membranes.

[1][2] This enzyme is found across various species, including fungi, plants, and animals.[1][2]

CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like

lanosterol.[1] This reaction is a vital step in the production of ergosterol in fungi and cholesterol

in mammals. Because ergosterol is critical for the integrity and function of fungal cell

membranes, its inhibition leads to cell death, making CYP51 an attractive target for antifungal

agents. The knockout of the CYP51 gene is lethal in yeast and embryonically lethal in mice,

highlighting its essential nature.

Core Mechanism of Action: Disruption of Sterol
Biosynthesis
The primary mechanism of action for the most common class of CYP51 inhibitors, the azoles

(e.g., fluconazole, itraconazole), is the direct inhibition of the CYP51 enzyme's function. This

inhibition disrupts the sterol biosynthesis pathway at a critical juncture.

Key Steps in the Mechanism of Action:

Binding to the Heme Cofactor: CYP51 is a hemoprotein, meaning it contains a heme group

with a central iron atom in its active site. Azole inhibitors possess a nitrogen-containing ring

that coordinates with this heme iron, effectively blocking the active site. This prevents the

natural substrate from binding and being processed.
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Inhibition of Demethylation: By blocking the active site, the inhibitor prevents the enzyme

from performing its three-step catalytic reaction, which involves the conversion of the 14α-

methyl group to a carboxyl alcohol, then to a carboxyaldehyde, and finally its removal as

formic acid.

Depletion of Essential Sterols: The inhibition of CYP51 leads to a depletion of mature sterols,

such as ergosterol in fungi.

Accumulation of Toxic Intermediates: Concurrently, the blockage of the pathway causes the

accumulation of methylated sterol precursors. These abnormal sterols are incorporated into

the cell membrane, disrupting its structure and function.

Compromised Membrane Integrity: The combination of ergosterol depletion and the

accumulation of toxic intermediates compromises the structural integrity and fluidity of the

cell membrane, leading to increased permeability and ultimately, cell death.

Caption: Mechanism of action of CYP51 inhibitors leading to fungal cell death.

Quantitative Data for Representative CYP51
Inhibitors
The potency of CYP51 inhibitors is typically quantified by their 50% inhibitory concentration

(IC50). The following table summarizes IC50 values for several common azole antifungals

against CYP51 enzymes from Aspergillus fumigatus.
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Inhibitor Target Enzyme IC50 (µM) Reference

Fluconazole A. fumigatus CYP51A 17

Fluconazole A. fumigatus CYP51B 0.50

Voriconazole A. fumigatus CYP51A 0.16 - 0.38

Voriconazole A. fumigatus CYP51B 0.16 - 0.38

Itraconazole A. fumigatus CYP51A 0.16 - 0.38

Itraconazole A. fumigatus CYP51B 0.16 - 0.38

Posaconazole A. fumigatus CYP51A 0.16 - 0.38

Posaconazole A. fumigatus CYP51B 0.16 - 0.38

Experimental Protocols for Characterizing CYP51
Inhibitors
In Vitro CYP51 Reconstitution Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of

CYP51.

Methodology:

Protein Expression and Purification: Recombinant CYP51 and its redox partner, cytochrome

P450 reductase (CPR), are expressed in a suitable system (e.g., E. coli) and purified.

Reconstitution of the Enzyme System: The purified CYP51 and CPR are combined in a

reaction buffer containing a lipid environment, such as dilauryl phosphatidylcholine (DLPC),

to mimic the cell membrane.

Assay Conditions: The reaction mixture includes the reconstituted enzymes, a substrate

(e.g., lanosterol or eburicol), and varying concentrations of the inhibitor.

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of

NADPH and incubated at 37°C. After a set time, the reaction is stopped.
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Analysis: The reaction products are extracted and analyzed by gas chromatography-mass

spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the

amount of substrate that has been converted to product. The IC50 value is then calculated

from the dose-response curve.
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Caption: Experimental workflow for a CYP51 reconstitution assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15563333?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


X-ray Crystallography
Determining the crystal structure of CYP51 in complex with an inhibitor provides a high-

resolution view of the binding mode.

Methodology:

Crystallization: The purified CYP51 protein is co-crystallized with the inhibitor.

X-ray Diffraction: The resulting crystals are exposed to an X-ray beam, and the diffraction

pattern is collected.

Structure Determination: The diffraction data is used to solve the three-dimensional structure

of the protein-inhibitor complex. This reveals the specific amino acid residues and the heme

iron that interact with the inhibitor, providing crucial insights for structure-based drug design.

Signaling Pathway Context
While CYP51 inhibitors directly target a metabolic enzyme, their downstream effects can

influence cellular signaling. The disruption of membrane integrity can trigger stress response

pathways. It is important to note that "Cyp51-IN-17" does not appear to be related to the

Interleukin-17 (IL-17) signaling pathway, which is a distinct area of immunology research

focused on inflammation and autoimmune diseases. The "IN" in the user's query likely stands

for "inhibitor".

Conclusion
CYP51 inhibitors function by directly binding to the active site of the sterol 14α-demethylase

enzyme, leading to a cascade of events that begins with the disruption of sterol biosynthesis

and culminates in the loss of cell membrane integrity and cell death. The in vitro reconstitution

assay is a fundamental tool for quantifying the potency of these inhibitors, while X-ray

crystallography provides detailed structural information about their binding mechanism. These

methodologies are essential for the discovery and development of new and more effective

CYP51-targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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